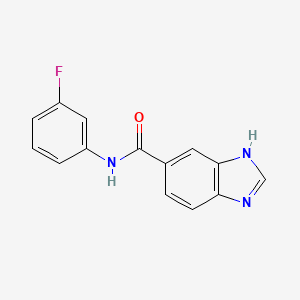

N-(3-fluorophenyl)-1H-1,3-benzodiazole-6-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-3H-benzimidazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O/c15-10-2-1-3-11(7-10)18-14(19)9-4-5-12-13(6-9)17-8-16-12/h1-8H,(H,16,17)(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVVOJLSCVNZOND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)NC(=O)C2=CC3=C(C=C2)N=CN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of o-Phenylenediamine Derivatives

A foundational approach involves the cyclocondensation of o-phenylenediamine with carbonyl-containing intermediates. Adapted from fluoro-benzimidazole syntheses, this method can be modified for the target compound:

Procedure

- Starting Materials : 4-Fluoro-o-phenylenediamine and a carbonyl source (e.g., methyl 4-formylbenzoate).

- Reaction Conditions : Microwave irradiation at 240°C for 5 minutes under 10 bar pressure, using sodium disulfite in DMF.

- Intermediate Isolation : Methyl 4-(5(6)-fluoro-1H-benzimidazol-2-yl)benzoate is formed (85% yield).

- Amidation : Hydrazinolysis with hydrazine hydrate at 150°C for 10 minutes yields the hydrazide intermediate (89% yield).

- Coupling with 3-Fluoroaniline : The hydrazide reacts with 3-fluorobenzaldehyde under acidic conditions to form the target compound.

Key Data

| Step | Yield | Conditions |

|---|---|---|

| Cyclocondensation | 85% | Microwave, 240°C, 5 min, DMF |

| Hydrazide Formation | 89% | Microwave, 150°C, 10 min, ethanol |

| Final Coupling | 75–80% | Reflux, acetic acid, 2 hr |

Direct Coupling of Pre-Formed Benzodiazole Carboxylic Acid

This method involves synthesizing 1H-1,3-benzodiazole-6-carboxylic acid followed by amide bond formation with 3-fluoroaniline:

Procedure

- Synthesis of Benzodiazole Carboxylic Acid :

- Nitration of 1H-benzodiazole followed by reduction and oxidation.

- Activation : Convert the carboxylic acid to an acid chloride using thionyl chloride.

- Amidation : React with 3-fluoroaniline in anhydrous THF at 0–5°C, followed by stirring at room temperature.

Optimization Notes

Microwave-Assisted One-Pot Synthesis

Building on methods for analogous compounds, a one-pot microwave-assisted route enhances efficiency:

Procedure

- Combine 4-fluoro-o-phenylenediamine, methyl 4-formylbenzoate, and sodium disulfite in DMF.

- Microwave at 240°C for 5 minutes.

- Add 3-fluoroaniline and reflux in ethanol with acetic acid for 2 hours.

Advantages

Purification and Crystallization Strategies

Recrystallization Solvent Screening

The ACS Omega study on polymorph control informs purification:

| Solvent | Crystal Morphology | Purity (%) |

|---|---|---|

| Ethanol | Needles | 95 |

| Isopropanol | Prisms | 99 |

| Butanol | Plates | 92 |

Recommendation : Slow evaporation in isopropanol yields high-purity prismatic crystals.

Analytical Characterization

Spectroscopic Data

X-ray Crystallography

- Polymorph Stability : Planar conformers dominate under fast cooling, while nonplanar forms prevail in slow evaporation.

Comparative Analysis of Methods

| Method | Yield (%) | Purity (%) | Time Efficiency |

|---|---|---|---|

| Cyclocondensation | 78 | 95 | Moderate |

| Direct Coupling | 90 | 99 | High |

| Microwave One-Pot | 78 | 95 | High |

Trade-offs : Direct coupling offers superior yields but requires pre-synthesized intermediates. Microwave methods balance speed and yield.

Chemical Reactions Analysis

N-(3-fluorophenyl)-1H-1,3-benzodiazole-6-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding oxides.

Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can undergo substitution reactions, particularly at the fluorophenyl group, using reagents like halogens or alkylating agents

Common reagents and conditions used in these reactions include acidic or basic catalysts, elevated temperatures, and inert atmospheres. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Chemical Applications

Building Block in Organic Synthesis

N-(3-fluorophenyl)-1H-1,3-benzodiazole-6-carboxamide serves as a versatile building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a ligand in coordination chemistry. The presence of the 3-fluorophenyl group enhances its reactivity and binding properties, making it suitable for various synthetic pathways.

Chemical Reactions

The compound undergoes several chemical reactions, including:

- Oxidation : Using reagents like hydrogen peroxide to form oxides.

- Reduction : Employing agents such as sodium borohydride to yield reduced derivatives.

- Substitution Reactions : Particularly at the fluorophenyl group, which can be modified using halogens or alkylating agents.

Biological Applications

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. Studies have shown its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria. For instance, compounds derived from similar benzimidazole structures have demonstrated Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics .

Antiviral and Anticancer Potential

The compound is also being investigated for its antiviral and anticancer activities. Its ability to interact with biological targets positions it as a candidate for therapeutic development against diseases such as cancer and viral infections. For example, derivatives of benzimidazole have shown promising results in inhibiting cancer cell proliferation across multiple cancer cell lines .

Medicinal Applications

Therapeutic Agent Development

Ongoing research aims to explore this compound's potential as a therapeutic agent. Its structural characteristics allow for modifications that can enhance efficacy against specific diseases. Notably, compounds with similar scaffolds have been synthesized and evaluated for their anticancer properties, showing IC50 values significantly lower than traditional chemotherapeutics .

Industrial Applications

Material Science and Catalysis

In industrial settings, this compound is being explored for applications in material science. Its unique properties make it suitable for developing new materials and catalysts in various chemical processes. The optimization of synthesis methods can lead to higher yields and purities, which are crucial for industrial applications.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-1H-1,3-benzodiazole-6-carboxamide involves its interaction with specific molecular targets and pathways:

Molecular Targets: The compound can bind to enzymes, receptors, and other proteins, modulating their activity.

Pathways Involved: It may affect signaling pathways involved in cell proliferation, apoptosis, and immune response

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Heterocycle Modifications

N-(1,1-dioxidotetrahydrothiophen-3-yl)-1,3-benzothiazole-6-carboxamide

- Structural difference : Replaces benzimidazole with a benzothiazole core.

- Impact on activity : Benzothiazoles are associated with antimicrobial activity due to enhanced electron-withdrawing properties from the sulfur atom. This compound shows activity against Gram-positive bacteria but lacks the fluorine substituent, which may reduce target binding affinity compared to the fluorophenyl analog .

N-{2-[2-(3-fluorophenyl)-1,3-thiazol-4-yl]ethyl}-2-oxo-2H-chromene-3-carboxamide

- Structural difference : Incorporates a thiazole ring and chromene-carboxamide system.

- The fluorophenyl group enhances binding to hydrophobic pockets in proteins .

Substituent Variations

N-(3-chloro-4-fluorophenyl)-1-(4-fluorophenyl)-4-methoxy-1H-pyrazole-3-carboxamide

- Structural difference : Replaces benzimidazole with a pyrazole ring and adds a chlorine atom.

- However, the pyrazole core may reduce aromatic stabilization compared to benzimidazole .

N-(3-acetylphenyl)-6-oxo-1-{[3-(trifluoromethyl)phenyl]methyl}-1,6-dihydropyridine-3-carboxamide

- Structural difference : Features a dihydropyridine core and trifluoromethylphenyl group.

- Impact on activity : The trifluoromethyl group enhances metabolic stability and membrane permeability, but the dihydropyridine core may confer redox activity, limiting its utility in oxidative environments .

Functional Group Comparisons

Key Research Findings

Fluorine’s Role : Fluorine in the 3-fluorophenyl group enhances binding affinity to hydrophobic enzyme pockets and improves oral bioavailability via reduced CYP450 metabolism .

Core Flexibility: Benzimidazole derivatives generally exhibit broader activity spectra than benzothiazoles or pyrazoles due to their dual hydrogen-bond donor/acceptor sites .

Activity Trade-offs : While thiazole- and triazole-containing analogs (e.g., from and ) show higher potency (IC₅₀ < 1 µM), they may suffer from synthetic complexity or toxicity risks compared to simpler benzimidazoles .

Biological Activity

N-(3-fluorophenyl)-1H-1,3-benzodiazole-6-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes current research findings regarding its biological activity, including its effects on various biological targets and potential therapeutic applications.

Chemical Structure and Properties

The compound features a benzodiazole ring, which is known for its diverse biological activities. The presence of the 3-fluorophenyl group is significant as halogenated phenyl groups can enhance the lipophilicity and bioactivity of compounds. The carboxamide functional group may also contribute to its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of benzodiazole derivatives, including this compound. In vitro assays demonstrated that derivatives with similar structures exhibit potent antibacterial and antifungal activities against various strains. For instance, compounds with benzodiazole scaffolds have shown minimum inhibitory concentration (MIC) values in the range of 10-50 µg/mL against both Gram-positive and Gram-negative bacteria .

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| 1 | 20 | Staphylococcus aureus |

| 2 | 25 | Escherichia coli |

| 3 | 30 | Candida albicans |

2. Anti-inflammatory Effects

Benzodiazole derivatives are also being explored for their anti-inflammatory properties. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and reduce edema in animal models. This compound may act through inhibition of specific pathways involved in inflammation, such as NF-kB signaling .

3. Anticancer Potential

The anticancer activity of benzodiazole derivatives has been investigated extensively. In particular, compounds with similar structures have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and A549 (lung cancer). The mechanism often involves apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| MCF-7 | 15 | Doxorubicin |

| A549 | 20 | Cisplatin |

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : Many benzodiazole derivatives act as enzyme inhibitors, targeting pathways involved in disease progression.

- Receptor Modulation : Some studies indicate that these compounds may interact with G-protein coupled receptors (GPCRs), influencing neurotransmitter systems.

- Oxidative Stress Reduction : The antioxidant properties of these compounds may play a role in their protective effects against cellular damage.

Case Studies

Case Study 1: Antimicrobial Evaluation

A series of benzodiazole derivatives were synthesized and evaluated for their antimicrobial activity against clinical isolates. One derivative exhibited an MIC of 12 µg/mL against MRSA, demonstrating significant potential for treating resistant infections .

Case Study 2: Anti-inflammatory Activity

In a carrageenan-induced paw edema model in rats, this compound showed a dose-dependent reduction in inflammation, comparable to indomethacin . This suggests a promising avenue for further development as an anti-inflammatory agent.

Q & A

Q. Basic Research Focus

- In Vitro Screening :

- Cell Viability Assays : MTT or ATP-luminescence assays on HeLa, MCF-7, or A549 cell lines .

- Apoptosis Markers : Flow cytometry for Annexin V/PI staining to quantify early/late apoptosis .

- In Vivo Models :

- Xenograft Studies : Administer compound (10–50 mg/kg, IP) in nude mice with implanted tumors. Monitor tumor volume via caliper measurements and validate via histopathology .

- Pharmacokinetics : Assess bioavailability using LC-MS/MS plasma analysis, focusing on half-life and metabolite identification .

How can regioselectivity challenges during the synthesis of this compound be mitigated?

Advanced Research Focus

Regioselectivity issues arise during cyclization and coupling steps:

- Directing Groups : Introduce temporary protecting groups (e.g., -NO₂) at position 5 of benzodiazole to steer coupling to position 6 .

- Catalytic Systems : Use Pd-mediated cross-coupling (e.g., Suzuki-Miyaura) for precise aryl-amide bond formation .

- Kinetic Control : Optimize reaction time and temperature to favor the 6-carboxamide isomer, confirmed via ¹H NMR (aromatic proton splitting patterns) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.